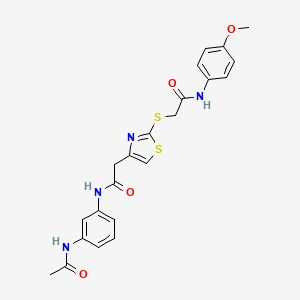
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structures and Synthesis
- The compound has been analyzed for its crystal structure, providing insights into its molecular configuration and potential interactions with other compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
COX Inhibitory Activity
- Some derivatives of this compound have shown significant inhibitory activity on the COX-2 enzyme, which is relevant in the context of inflammation and pain management (Ertas et al., 2022).
Optoelectronic Properties
- Research into thiazole-based derivatives, including this compound, has shown promising optoelectronic properties, making them potential candidates for applications in electronics and photonics (Camurlu & Guven, 2015).
Anticancer Properties
- Some derivatives have been investigated for their potential anticancer properties, particularly in targeting specific cancer cell lines (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Activities
- Studies have also explored the antimicrobial properties of derivatives of this compound, highlighting its potential use in combating various bacterial and fungal infections (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties
- Research has identified that certain derivatives exhibit significant antioxidant and anti-inflammatory activities, which could be beneficial in various therapeutic applications (Koppireddi et al., 2013).
Agonistic Activity on β3-Adrenergic Receptor
- Derivatives have been evaluated for their potential as agonists for the β3-adrenergic receptor, which is relevant for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Antiviral Activities
- Investigations into thiazolidinone derivatives, including this compound, have revealed selective inhibition of certain viral strains, offering insights into potential antiviral therapies (Havrylyuk et al., 2013).
Synthesis for Industrial Applications
- The compound has been synthesized for its potential use in the production of azo disperse dyes, indicating its relevance in industrial applications (Zhang Qun-feng, 2008).
PET Tracer Synthesis
- Carbon-11-labeled derivatives of this compound have been synthesized as potential PET tracers for imaging specific enzymes, contributing to advancements in medical imaging (Gao, Wang, & Zheng, 2016).
Binding Affinity and Selectivity for Human Adenosine A3 Receptors
- Studies have explored the binding affinity and selectivity of certain derivatives for human adenosine A3 receptors, indicating potential applications in neuropharmacology (Jung et al., 2004).
Synthesis and Anticancer Evaluation
- The synthesis and evaluation of thiazole derivatives, including this compound, for their anticancer properties have been a focus of research, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
Antifibrotic and Anticancer Action
- Amino(imino)thiazolidinone derivatives, related to this compound, have been synthesized and evaluated for their antifibrotic and anticancer activities, suggesting their therapeutic potential (Kaminskyy et al., 2016).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-20(28)11-18-12-31-22(26-18)32-13-21(29)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWQDLYHYUTQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

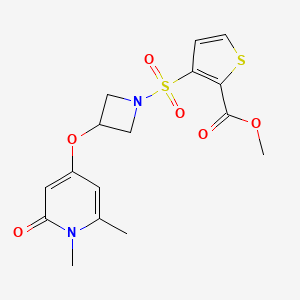
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)
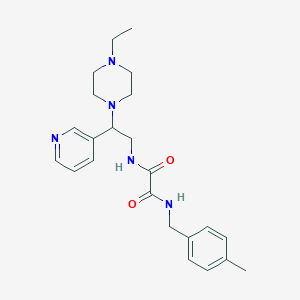
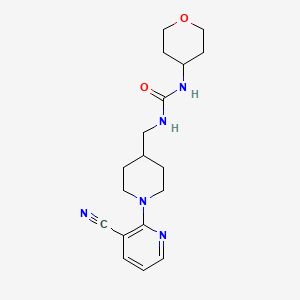
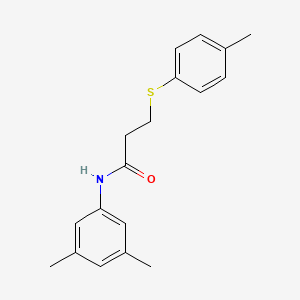
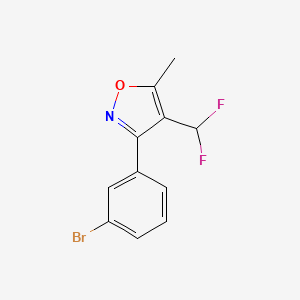
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)
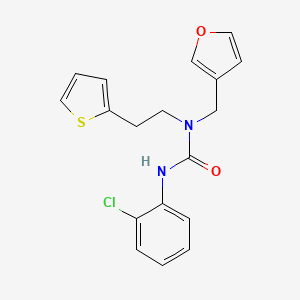
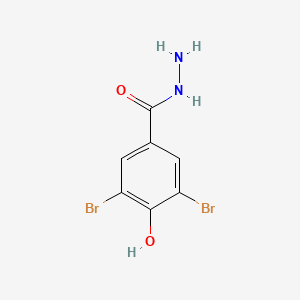
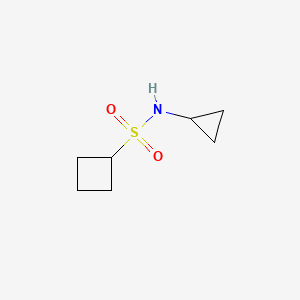
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)